molecular formula C23H22N4O3 B2365230 1-benzyl-2-(4,4-dimethyloxazolidine-3-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 902009-85-2

1-benzyl-2-(4,4-dimethyloxazolidine-3-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B2365230
CAS No.: 902009-85-2
M. Wt: 402.454
InChI Key: HDXLMXAZGKIRJE-UHFFFAOYSA-N
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Description

The compound 1-benzyl-2-(4,4-dimethyloxazolidine-3-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a structurally complex heterocyclic molecule featuring a fused pyrido-pyrrolo-pyrimidine core. The synthesis of such derivatives typically involves multi-step reactions, including condensation of precursors like 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with glycinate esters under reflux conditions in methanol and triethylamine, followed by hydrolysis and functionalization .

Properties

IUPAC Name

6-benzyl-5-(4,4-dimethyl-1,3-oxazolidine-3-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-23(2)14-30-15-27(23)22(29)18-12-17-20(26(18)13-16-8-4-3-5-9-16)24-19-10-6-7-11-25(19)21(17)28/h3-12H,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXLMXAZGKIRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCN1C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-benzyl-2-(4,4-dimethyloxazolidine-3-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure features a pyrido-pyrrolo-pyrimidinone core, which is known for its diverse biological activities. The presence of the dimethyloxazolidine moiety may also influence its pharmacological properties.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyrido-pyrimidines have been shown to inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest in various cancer cell lines.

Table 1: Summary of Anticancer Activity

Compound TypeCell Line TestedIC50 (µM)Mechanism of Action
Pyrido-Pyrimidine DerivativeHeLa (Cervical)5.0Induction of apoptosis
Pyrido-Pyrimidine DerivativeMCF-7 (Breast)7.5Cell cycle arrest at G2/M phase
Pyrido-Pyrimidine DerivativeA549 (Lung)6.0Inhibition of DNA synthesis

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens. Preliminary results suggest moderate activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Overview

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The mechanism by which this compound exerts its biological effects appears to be multifaceted:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular processes such as DNA replication and repair.
  • Interaction with Cellular Targets : The compound may interact with specific cellular receptors or proteins, leading to altered signaling pathways that affect cell survival and proliferation.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that a series of pyrido-pyrimidines exhibited selective cytotoxicity against cancer cells while sparing normal cells. The study highlighted the importance of structural modifications in enhancing bioactivity.
  • Antimicrobial Efficacy Study : Research published in Antimicrobial Agents and Chemotherapy reported on the effectiveness of pyrido derivatives against multi-drug resistant strains of bacteria, suggesting potential therapeutic applications for infections that are difficult to treat.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-benzyl-2-(4,4-dimethyloxazolidine-3-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one (Compound A) with key analogs from the literature:

Compound Core Structure Substituents Molecular Formula Molecular Mass (g/mol) Key Features References
Compound A Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4-one 1-Benzyl, 2-(4,4-dimethyloxazolidine-3-carbonyl) C25H24N4O3 428.49 Oxazolidine enhances metabolic stability; benzyl improves lipophilicity
Compound B () Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4-one 1-(3-Methoxypropyl), 2-(4-ethylpiperazinylcarbonyl), 9-Methyl C22H29N5O3 411.51 Piperazinyl group may improve solubility; methoxypropyl increases flexibility
Compound C () Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4-one 1-Benzyl, 2-(4-methylphenylcarboxamide), 7-Methyl C26H22N4O2 422.48 Aromatic carboxamide enhances π-π stacking; methyl groups reduce polarity
Compound D () Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4-one 1-Benzyl, 2-Carboxylic acid (precursor) C19H14N4O3 346.34 Acidic group allows further derivatization into amides or esters

Key Structural and Functional Differences:

Substituent Effects on Solubility :

  • Compound A’s oxazolidine moiety introduces a rigid, polar heterocycle, balancing lipophilicity from the benzyl group. In contrast, Compound B’s 3-methoxypropyl and piperazinyl groups likely enhance aqueous solubility .
  • Compound C’s 4-methylphenylcarboxamide contributes to hydrophobic interactions but reduces solubility compared to oxazolidine .

Metabolic Stability :

  • The 4,4-dimethyloxazolidine in Compound A is designed to resist oxidative metabolism, a common issue with simpler amides or esters (e.g., Compound D) .

Synthetic Flexibility :

  • Compound D serves as a versatile intermediate for synthesizing carboxamide derivatives (e.g., Compounds A and C) via coupling with amines .

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